molecular formula C12H12N2O2 B6364154 2-Hydroxy-5-(2-methoxy-5-methylphenyl)pyrimidine CAS No. 1111103-72-0

2-Hydroxy-5-(2-methoxy-5-methylphenyl)pyrimidine

Cat. No.: B6364154
CAS No.: 1111103-72-0
M. Wt: 216.24 g/mol
InChI Key: NKWRIGUKWPBCHP-UHFFFAOYSA-N
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Description

2-Hydroxy-5-(2-methoxy-5-methylphenyl)pyrimidine is an organic compound with the molecular formula C12H12N2O2 It is a pyrimidine derivative, characterized by the presence of a hydroxy group at the second position and a methoxy-methylphenyl group at the fifth position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-(2-methoxy-5-methylphenyl)pyrimidine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydroxy-5-methylphenylboronic acid with 2-methoxy-5-methylbenzaldehyde in the presence of a base, followed by cyclization to form the pyrimidine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-(2-methoxy-5-methylphenyl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of 2-oxo-5-(2-methoxy-5-methylphenyl)pyrimidine.

    Reduction: Formation of 2-hydroxy-5-(2-methoxy-5-methylphenyl)dihydropyrimidine.

    Substitution: Formation of 2-hydroxy-5-(2-amino-5-methylphenyl)pyrimidine or similar derivatives.

Scientific Research Applications

2-Hydroxy-5-(2-methoxy-5-methylphenyl)pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-(2-methoxy-5-methylphenyl)pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-5-methylphenylpyrimidine
  • 2-Hydroxy-5-methoxyphenylpyrimidine
  • 2-Hydroxy-5-(2-methylphenyl)pyrimidine

Uniqueness

2-Hydroxy-5-(2-methoxy-5-methylphenyl)pyrimidine is unique due to the presence of both a hydroxy group and a methoxy-methylphenyl group, which confer distinct chemical properties and reactivity. This combination of functional groups enhances its potential for diverse applications in various fields.

Properties

IUPAC Name

5-(2-methoxy-5-methylphenyl)-1H-pyrimidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-8-3-4-11(16-2)10(5-8)9-6-13-12(15)14-7-9/h3-7H,1-2H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKWRIGUKWPBCHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)C2=CNC(=O)N=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70680838
Record name 5-(2-Methoxy-5-methylphenyl)pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70680838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111103-72-0
Record name 5-(2-Methoxy-5-methylphenyl)-2(1H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1111103-72-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2-Methoxy-5-methylphenyl)pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70680838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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